1,2:3,4-Di-O-isopropylidene-alpha-D-galactopyranose

Catalog No.
S1482103
CAS No.
4064-06-6
M.F
C₁₂H₂₀O₆
M. Wt
260.28 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2:3,4-Di-O-isopropylidene-alpha-D-galactopyranos...

CAS Number

4064-06-6

Product Name

1,2:3,4-Di-O-isopropylidene-alpha-D-galactopyranose

IUPAC Name

[(1S,2R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methanol

Molecular Formula

C₁₂H₂₀O₆

Molecular Weight

260.28 g/mol

InChI

InChI=1S/C12H20O6/c1-11(2)15-7-6(5-13)14-10-9(8(7)16-11)17-12(3,4)18-10/h6-10,13H,5H2,1-4H3/t6-,7+,8+,9-,10?/m1/s1

InChI Key

POORJMIIHXHXAV-CYNREMDZSA-N

SMILES

CC1(OC2C(OC3C(C2O1)OC(O3)(C)C)CO)C

Synonyms

1,2:3,4-Bis-O-(1-methylethylidene)-α-D-galactopyranose; Diisopropylidenegalactose; 1,2:3,4-Di-O-isopropylidene-D-galactose; NSC 89756;

Canonical SMILES

CC1(OC2C(OC3C(C2O1)OC(O3)(C)C)CO)C

Isomeric SMILES

CC1(O[C@H]2[C@H](O[C@H]3[C@@H]([C@H]2O1)OC(O3)(C)C)CO)C
  • Protection of hydroxyl groups: DIPS possesses two isopropylidene groups that act as protecting groups for the hydroxyl groups on carbon atoms 1, 2, 3, and 4 of the galactose molecule. These protecting groups prevent unwanted reactions at these positions while allowing modifications at other sites. Source: Sigma-Aldrich, "1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose":
  • Improved solubility: DIPS exhibits greater solubility in organic solvents compared to galactose itself. This enhanced solubility makes DIPS easier to work with in various organic reactions and purifications. Source: PubChem, "1,2:3,4-Di-O-isopropylidene-alpha-D-galactopyranose": )

These properties make DIPS a versatile intermediate in the synthesis of various galactose-derived compounds, including:

  • Glycosides: DIPS can be used as a starting material for the synthesis of glycosides, which are molecules formed when a sugar molecule is linked to another molecule through a glycosidic bond. Glycosides play essential roles in biological processes and have potential applications in drug development. Source: Royal Society of Chemistry, "Glycosides":
  • Carbohydrate mimics: DIPS can be modified to create carbohydrate mimics, which are molecules that resemble natural sugars but possess altered properties. These mimics can be used to study carbohydrate-protein interactions or as potential therapeutic agents. Source: National Center for Biotechnology Information, "Carbohydrate Mimics": )

1,2:3,4-Di-O-isopropylidene-alpha-D-galactopyranose (Di-Iso-Galactopyranose) is a synthetic derivative of D-galactose, a monosaccharide (simple sugar) found in lactose and other milk sugars []. This compound is prepared by reacting D-galactose with acetone in the presence of an acid catalyst, resulting in the formation of two isopropylidene groups (acetone dimers) that protect the hydroxyl groups at positions 1, 2, 3, and 4 of the galactose ring []. Di-Iso-Galactopyranose serves as a valuable intermediate in organic synthesis, particularly in the modification and functionalization of galactose molecules for various scientific research applications [].


Molecular Structure Analysis

Di-Iso-Galactopyranose possesses a cyclic pyranose structure, a six-membered ring characteristic of many galactose derivatives. The two isopropylidene groups (–C(CH3)2–O–CH(CH3)2–) are attached between C1-O1, C2-O2, C3-O3, and C4-O4, protecting these hydroxyl groups and preventing their participation in further reactions []. This protection allows for selective modification of the remaining hydroxyl group (usually at C6) on the galactose ring [].


Chemical Reactions Analysis

A crucial reaction involving Di-Iso-Galactopyranose is its synthesis from D-galactose. Here's the balanced chemical equation:

D-Galactose + 2 Acetone + H+  →  Di-Iso-Galactopyranose + H2O

Di-Iso-Galactopyranose is a key starting material for various synthetic transformations. For instance, the removal of the isopropylidene groups under acidic conditions regenerates the original hydroxyl groups, allowing for further functionalization at specific positions on the galactose ring []. This approach is valuable for synthesizing complex carbohydrates with tailored functionalities, essential for studying carbohydrate-protein interactions and developing carbohydrate-based drugs [].


Physical And Chemical Properties Analysis

Limited data exists on the specific physical and chemical properties of Di-Iso-Galactopyranose. However, based on its structure, it is expected to be a colorless, viscous liquid soluble in organic solvents like dichloromethane and chloroform due to the presence of the hydrophobic isopropylidene groups [].

Di-Iso-Galactopyranose itself does not possess a defined mechanism of action. However, its significance lies in its role as a protected intermediate for galactose. The selective removal of the isopropylidene groups allows for targeted modifications at specific hydroxyl positions on the galactose ring. These modifications can then influence the molecule's interaction with other biomolecules, such as proteins, enzymes, or receptors [, ].

Other CAS

4064-06-6

Dates

Modify: 2023-08-15
Hou et al. Targeted delivery of nitric oxide via a 'bump-and-hole'-based enzyme-prodrug pair. Nature Chemical Biology, doi: 10.1038/s41589-018-0190-5, published online 31 December 2018

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